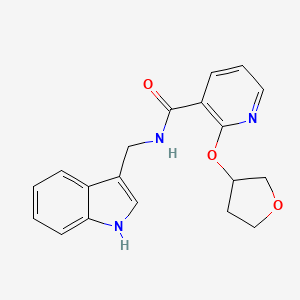

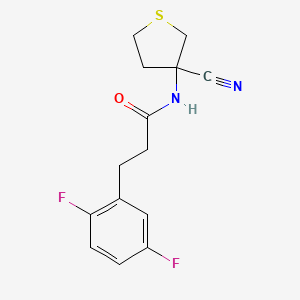

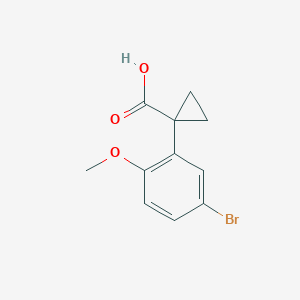

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH1834, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. TH1834 is a small molecule that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Metabolic Implications in Cancer

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is related to the activity of Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various human cancers. NNMT affects the methylation potential of cancer cells, consuming methyl units from S-adenosyl methionine. This consumption leads to a stable metabolic product, 1-methylnicotinamide, and results in an altered epigenetic state in cancer cells, including hypomethylated histones and heightened expression of pro-tumorigenic gene products. This suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Role in Hepatic Nutrient Metabolism

NNMT has also been implicated in regulating hepatic nutrient metabolism through its impact on Sirt1 protein stabilization. NNMT methylates nicotinamide (a form of vitamin B3) to produce N1-methylnicotinamide (MNAM), which has been observed to correlate with metabolic parameters in mice and humans. Hepatic suppression of NNMT affects glucose and cholesterol metabolism. This suggests that the metabolic effects of NNMT in the liver are mediated by its product, MNAM, and offers a new perspective on the regulatory pathway for vitamin B3 (Hong et al., 2015).

Adipose Tissue Association

Research has shown that, in addition to the liver, adipocytes and adipose tissue express high amounts of NNMT. The enzyme's activity increases during the differentiation of 3T3-L1 cells, and it is linked to the release of homocysteine, a product of the NNMT-catalyzed reaction. This supports the concept that adipose tissue NNMT contributes to increased plasma homocysteine levels, particularly in patients treated with nicotinic acid (Riederer et al., 2009).

Therapeutic Potential in Metabolic Disorders

There is growing interest in developing NNMT inhibitors as potential therapeutic agents for metabolic disorders. Small molecule inhibitors of NNMT have been associated with insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease. Such inhibitors, like JBSNF-000088, have shown to reduce serum and liver cholesterol and liver triglycerides levels in mice, highlighting NNMT as a potential target for metabolic disease therapy (Kannt et al., 2018).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets

Result of action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)25-14-7-9-24-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVNVSPHMRTKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)